molecular formula C34H54N2O2 B14432621 2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol CAS No. 82628-37-3

2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol

Cat. No.: B14432621
CAS No.: 82628-37-3
M. Wt: 522.8 g/mol
InChI Key: RWNZBBAMRASBBZ-UHFFFAOYSA-N
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Description

2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol is a complex organic compound known for its significant antioxidant properties. This compound is characterized by the presence of multiple tert-butyl groups and a piperazine ring, which contribute to its stability and reactivity. It is widely used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol typically involves the alkylation of phenol derivatives with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it back to its phenolic form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and piperazine derivatives. These products are often used as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The primary mechanism of action of 2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol involves its antioxidant activity. The compound effectively neutralizes free radicals and reduces the production of reactive oxygen species, thereby preventing oxidative damage to cells and materials . Its molecular targets include various enzymes and pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol stands out due to its unique combination of tert-butyl groups and a piperazine ring, which enhance its stability and reactivity. This makes it particularly effective in applications requiring robust antioxidant properties and resistance to degradation.

Properties

CAS No.

82628-37-3

Molecular Formula

C34H54N2O2

Molecular Weight

522.8 g/mol

IUPAC Name

2,5-ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C34H54N2O2/c1-31(2,3)25-19-29(37)27(33(7,8)9)17-23(25)21-35-13-15-36(16-14-35)22-24-18-28(34(10,11)12)30(38)20-26(24)32(4,5)6/h17-20,37-38H,13-16,21-22H2,1-12H3

InChI Key

RWNZBBAMRASBBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1CN2CCN(CC2)CC3=CC(=C(C=C3C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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